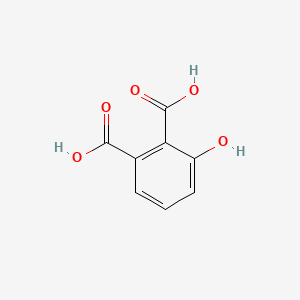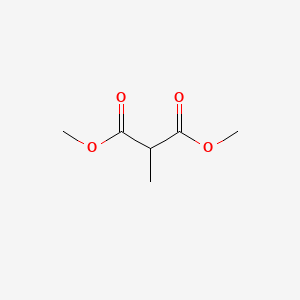
Dibutyl methylphosphonate
Overview
Description
Dibutyl methylphosphonate is an organic compound with the molecular formula C9H21O3P . It is used in various applications, including as a flame retardant .
Synthesis Analysis
Dibutyl methylphosphonate can be synthesized from trimethyl phosphite and a halomethane via the Michaelis–Arbuzov reaction . Another method involves using trimethyl phosphite as the raw materials and methyl p-toluene sulfonic acid as the catalyst .Molecular Structure Analysis
The molecular formula of Dibutyl methylphosphonate is C9H21O3P, with an average mass of 208.235 Da and a monoisotopic mass of 208.122833 Da . Further analysis of its molecular structure can be found in various studies .Chemical Reactions Analysis
Dibutyl methylphosphonate can undergo various chemical reactions. For instance, it can decompose within the pores of certain materials, associate with linker-deficient cores, and decompose to irreversibly bound methyl methylphosphonate . It can also react with thionyl chloride to produce methylphosphonic acid dichloride, which is used in the production of nerve agents .Physical And Chemical Properties Analysis
Dibutyl methylphosphonate has a density of 1.0±0.1 g/cm3, a boiling point of 264.5±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 48.2±3.0 kJ/mol and a flash point of 127.8±39.1 °C .Scientific Research Applications
Dibutyl Methylphosphonate: A Comprehensive Analysis of Scientific Research Applications: Dibutyl methylphosphonate (DBMP) is a versatile organophosphorus compound with several unique applications in scientific research. Below is a detailed analysis of its applications, each presented in a separate section.
Solubility Studies
DBMP’s solubility characteristics are crucial for understanding its behavior in various solvents, which is essential for its application in chemical synthesis and formulation. Studies have focused on its aqueous solubility, providing valuable data for researchers working with this compound .
Synthesis of Bioisosteric Analogues
DBMP serves as a starting material for synthesizing bioisosteric analogues, which are compounds that have similar biological properties to a parent molecule but differ in structure. These analogues have potential applications in drug development and agricultural chemicals .
Template for Porous Metal Methylphosphonates
In materials science, DBMP has been used as a template to prepare porous metal methylphosphonates, which have applications in catalysis, separation processes, and as sensors .
Detection of Chemical Warfare Agents
DBMP-related compounds are used in the detection of chemical warfare agents. For example, silicon nanowire array sensors self-assembled with sensitive materials can detect dimethyl methylphosphonate (DMMP), a simulant of the nerve agent sarin .
Halogenated Methylphosphonate Synthesis
DBMP is utilized in the synthesis of α-halogenated methylphosphonates, which are intermediates for producing a wide variety of phosphonates with applications ranging from medicinal chemistry to materials science .
Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR spectroscopy, DBMP can be used as a standard or reference compound due to its well-defined chemical shifts and stability under various conditions.
Each application mentioned above demonstrates the diverse scientific research areas where DBMP plays a significant role. Its versatility makes it an invaluable asset for innovation across multiple disciplines.
For further details on any specific application or if you have more questions about DBMP, feel free to ask!
Analysis of the aqueous solubility of trialkyl phosphates, dialkyl… The Synthesis of Dialkyl -Halogenated Methylphosphonates Template-assisted syntheses of porous metal methylphosphonates - Springer Highly sensitive detection of sarin simulant by a functional SiNW array
Safety and Hazards
Dibutyl methylphosphonate is considered hazardous. It can cause serious eye irritation and may cause genetic defects . It is also suspected of damaging fertility or the unborn child . Therefore, it should be handled with care, avoiding contact with skin, eyes, and clothing, and not be inhaled or ingested .
Future Directions
Future research on Dibutyl methylphosphonate could focus on its use in various applications. For instance, it could be used in the development of efficient toxic-gas detectors . Additionally, research could also focus on utilizing functionalized precursors and developing biodegradable products to promote sustainability and expand the applications of polyurethane foam .
Mechanism of Action
Target of Action
Dibutyl Methylphosphonate (DBMP) is an organophosphorus compound . It is primarily used as a flame retardant . It is also known to react with thionyl chloride to produce methylphosphonic acid dichloride, which is used in the production of sarin and soman nerve agents .
Mode of Action
It is known that it can react with thionyl chloride to produce methylphosphonic acid dichloride . This reaction can be catalyzed by various amines .
Biochemical Pathways
It is known that dbmp can be used as a nerve-agent simulant, specifically for sarin . This suggests that it may interact with the same or similar biochemical pathways as sarin, potentially affecting the nervous system.
Pharmacokinetics
It is known that dbmp is a colorless liquid with a density of 1145 g/mL at 25 °C and it slowly hydrolyses in water .
Action Environment
The action of DBMP can be influenced by various environmental factors. For instance, its stability and efficacy as a flame retardant may be affected by temperature, humidity, and the presence of other chemicals. Furthermore, its slow hydrolysis in water suggests that its action may be influenced by the presence and concentration of water .
properties
IUPAC Name |
1-[butoxy(methyl)phosphoryl]oxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O3P/c1-4-6-8-11-13(3,10)12-9-7-5-2/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNBLTJGRBYCJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(C)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178785 | |
| Record name | Dibutyl methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2404-73-1 | |
| Record name | Dibutyl methylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002404731 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyl methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[butoxy(methyl)phosphoryl]oxybutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Dibutyl Methylphosphonate in the synthesis of porous materials?
A1: Dibutyl Methylphosphonate can act as a templating agent in the synthesis of mesoporous aluminum methylphosphonate foams []. This means that DBMP helps to create the porous structure within the material during synthesis.
Q2: How does the reaction of aluminum isopropoxide with DBMP differ from its reaction with other dialkyl methylphosphonates?
A2: While the provided abstracts don't offer a comparison with other dialkyl methylphosphonates, they highlight that the reaction with DBMP specifically can be used to synthesize porous metal methylphosphonates []. This suggests that the length of the alkyl chain in DBMP (butyl group) might be influential in the formation of the porous structure. Further research comparing DBMP with other similar compounds would be needed to confirm this hypothesis.
Q3: What are the potential applications of the porous metal methylphosphonates synthesized using DBMP?
A4: While the provided research doesn't explicitly delve into specific applications, the synthesis of porous materials often targets fields like catalysis, adsorption, and separation technologies []. The properties of the resulting porous metal methylphosphonates, such as pore size distribution and surface area, would dictate their suitability for particular applications. Further research is needed to explore and confirm the potential applications of these materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7H-Benzo[c]carbazole](/img/structure/B1346553.png)










![2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B1346572.png)

